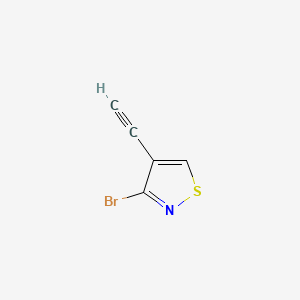![molecular formula C9H13N3O3 B6605677 4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate CAS No. 2243508-04-3](/img/structure/B6605677.png)
4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate, commonly known as AMPOP, is an organic compound with a wide range of applications in the scientific community. This compound is a colorless, crystalline solid with a melting point of approximately 150°C, and is soluble in water and most organic solvents. It has been used in numerous scientific studies due to its unique properties and potential for a variety of applications. In
Wissenschaftliche Forschungsanwendungen
AMPOP has been used in numerous scientific studies due to its unique properties and potential for a variety of applications. It has been used in the study of enzyme kinetics, as a substrate for enzymes, and as a model compound for studying enzyme-catalyzed reactions. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure of DNA. In addition, AMPOP has been used in the study of the pharmacokinetics of drugs, as a model compound for studying drug metabolism, and as a tool for the development of new drugs.
Wirkmechanismus
AMPOP is an organic compound that acts as an enzyme substrate and is involved in the catalytic reactions of enzymes. When AMPOP binds to an enzyme, it undergoes a conformational change that results in the formation of an enzyme-AMPOP complex. This complex then undergoes a series of chemical reactions that result in the formation of the desired product. The exact mechanism of action of AMPOP is not fully understood, but it is believed to involve the formation of an intermediate complex between the enzyme and AMPOP, followed by a series of chemical reactions that result in the formation of the desired product.
Biochemical and Physiological Effects
AMPOP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that AMPOP can inhibit the activity of enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. In addition, AMPOP has been shown to inhibit the activity of other enzymes, including proteases and phosphatases, which are involved in the breakdown of proteins and nucleic acids. Furthermore, AMPOP has been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
AMPOP has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is soluble in a variety of solvents, including water. Furthermore, it is relatively stable and has a low toxicity profile. However, there are some limitations to using AMPOP in laboratory experiments. For example, it is not very soluble in organic solvents, and it can be difficult to purify. In addition, it can be difficult to quantify the amount of AMPOP present in a sample, as it is a colorless solid.
Zukünftige Richtungen
There are numerous potential future directions for the use of AMPOP. For example, it could be used in the development of new drugs or as a tool for drug delivery. In addition, it could be used to study the structure and function of proteins and to develop new enzyme-catalyzed reactions. Furthermore, it could be used to study the pharmacokinetics of drugs, as well as to study the structure and function of DNA. Finally, it could be used in the study of the biochemical and physiological effects of drugs, as well as in the study of the mechanisms of action of drugs.
Synthesemethoden
AMPOP can be synthesized in a variety of ways, including simple acid-base reactions, condensation reactions, and oxidation-reduction reactions. In one method, a solution of 4-amino-3-methoxy-3-oxopropylpyridine in aqueous sodium hydroxide is treated with an aqueous solution of potassium iodide, followed by the addition of aqueous hydrochloric acid to the reaction mixture. This reaction results in the formation of AMPOP and potassium chloride. In another method, AMPOP can be synthesized from 4-amino-3-methoxy-3-oxopropylpyridine and acetic anhydride. The reaction is heated in the presence of an acid catalyst, such as sulfuric acid, and the resulting product is AMPOP.
Eigenschaften
IUPAC Name |
methyl 3-[(1-hydroxy-4-iminopyridin-3-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-15-9(13)2-4-11-8-6-12(14)5-3-7(8)10/h3,5-6,10-11,14H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKHAUPHHKRYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CN(C=CC1=N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


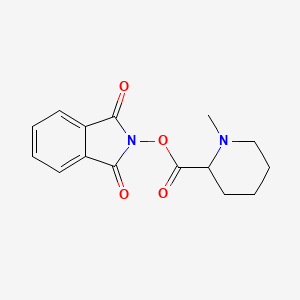
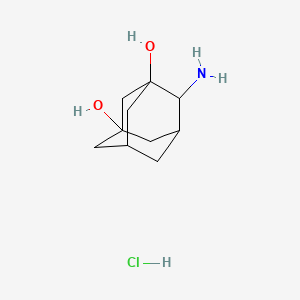
amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)
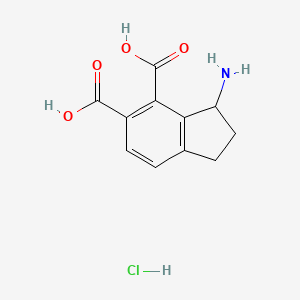
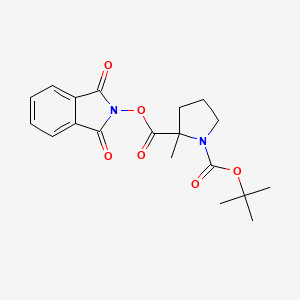
![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)
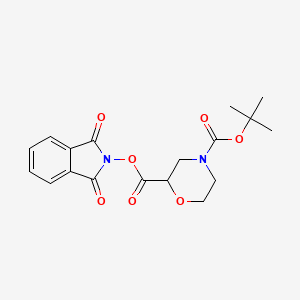
![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)


